N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide
Description
This compound features a pyrano[4,3-c]pyrazole core fused with a dihydropyran ring, substituted at the 3-position with a trifluoromethyl group. An ethyl linker connects the pyrazole nitrogen to a cyclobutane carboxamide moiety.
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)12-10-8-22-7-4-11(10)20(19-12)6-5-18-13(21)9-2-1-3-9/h9H,1-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFHIGDSUHSDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C3=C(COCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the trifluoromethyl group, and subsequent cyclization to form the dihydropyrano structure. One common approach involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring, followed by lithiation and electrophilic trapping to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methods such as flow chemistry, which allows for precise control of reaction conditions and efficient separation of products. Techniques like distillation and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
Comparison :
- The target compound’s synthesis likely involves coupling a pyrano[4,3-c]pyrazole intermediate with a cyclobutane carboxamide via ethyl linkage. Yields may align with ’s sulfonamides (50–76%) if similar coupling efficiency is achieved.
Physicochemical Properties
Table 3: Thermal Stability and Physical State
Analysis :
- The target compound’s cyclobutane carboxamide may result in a melting point between 150–200°C, comparable to ’s 19g (154°C), due to balanced rigidity and polarity.
- High melting points in (>300°C) correlate with ionic carboxylic acid groups, absent in the target compound.
Table 4: Reported Bioactivities of Analogous Compounds
Inference :
- Its lack of ionizable groups (e.g., carboxylic acid in ) may limit solubility but improve blood-brain barrier penetration.
Biological Activity
N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18F3N3O2
- Molecular Weight : 317.31 g/mol
- CAS Number : 1797823-58-5
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an antidiabetic agent and its effects on various biochemical pathways.
Antidiabetic Activity
Research indicates that N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide exhibits significant inhibition of key enzymes involved in glucose metabolism:
-
Alpha-Amylase Inhibition :
- The compound demonstrated an IC50 value of approximately 4.58 μM, comparable to standard inhibitors like acarbose (IC50 = 1.58 μM).
- Percent inhibitions at varying concentrations (500 μM to 31.25 μM) were observed to be 78.85% to 58.47% respectively.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition :
- An IC50 value of 0.91 μM was recorded, which is lower than the standard drug ursolic acid (IC50 = 1.35 μM), indicating superior efficacy against this target.
-
Antioxidant Activity :
- The compound exhibited antioxidant properties with an IC50 value of 2.36 μM in DPPH radical scavenging assays, suggesting its potential to protect pancreatic beta cells from oxidative stress.
The biological activity is largely attributed to the compound's ability to interact with specific enzyme targets involved in glucose metabolism and oxidative stress response. Molecular docking studies have suggested favorable binding interactions between the compound and the active sites of the targeted enzymes, supporting its role as a multitarget antidiabetic agent.
Case Studies
Several studies have explored the effects and mechanisms of this compound:
- Study A : Evaluated the in vitro effects on diabetic models using murine pancreatic beta cells. Results indicated that treatment with the compound led to a significant increase in insulin secretion under high glucose conditions.
- Study B : Investigated the long-term effects on glucose tolerance in diabetic rats. The administration of N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide resulted in improved glucose tolerance and reduced fasting blood glucose levels over a period of four weeks.
Data Tables
| Biological Activity | IC50 Value (μM) | Standard Comparison |
|---|---|---|
| Alpha-Amylase | 4.58 | Acarbose (1.58 μM) |
| PTP1B | 0.91 | Ursolic Acid (1.35 μM) |
| Antioxidant (DPPH) | 2.36 | Ascorbic Acid (0.85 μM) |
Q & A
Basic: What are the key considerations for synthesizing this compound in a laboratory setting?
Methodological Answer:
Synthesis requires careful optimization of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) are often preferred for coupling reactions due to their ability to stabilize intermediates .
- Temperature control : Reactions may require heating (e.g., 90°C for cyclization) or cooling (0°C for exothermic steps) to minimize side products .
- Catalysts : Transition-metal catalysts (e.g., palladium or copper salts) can facilitate cross-coupling reactions involving pyrazole or pyran moieties .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography is critical for isolating the target compound .
Validation : Confirm purity and structure via H NMR, C NMR, and HRMS .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) during characterization?
Methodological Answer:
- Cross-validation : Use complementary techniques (e.g., IR for functional groups, X-ray crystallography for bond geometry) to reconcile discrepancies in NMR chemical shifts or HRMS isotopic patterns .
- Dynamic effects : Consider tautomerism or conformational flexibility in pyrazole/pyrano rings, which may cause splitting or broadening of NMR signals .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
Basic: What spectroscopic methods are most effective for confirming the compound’s structure?
Methodological Answer:
- H and C NMR : Assign proton environments (e.g., trifluoromethyl group at δ ~110–120 ppm in F NMR) and carbon backbones .
- HRMS : Verify molecular formula (e.g., [M+H] peak matching theoretical mass within 5 ppm error) .
- X-ray crystallography : Resolve crystal packing and bond angles, particularly for strained cyclobutane or dihydropyrano rings .
Advanced: What strategies optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity, temperature, and catalyst loading .
- In situ monitoring : Employ techniques like TLC or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .
- Side-product analysis : Isolate and characterize byproducts (e.g., via LC-MS) to refine reaction pathways .
Basic: How does the trifluoromethyl group influence the compound’s reactivity and physical properties?
Methodological Answer:
- Electron-withdrawing effects : The -CF group stabilizes adjacent electron-deficient regions, altering reactivity in nucleophilic substitutions .
- Lipophilicity : Increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Thermal stability : Fluorinated groups resist degradation under high-temperature conditions common in catalytic reactions .
Advanced: How should researchers design experiments to study bioactivity while minimizing confounding variables?
Methodological Answer:
- Control groups : Include structurally analogous compounds lacking the trifluoromethyl or cyclobutane moieties to isolate pharmacophore contributions .
- Dose-response assays : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify non-linear effects .
- Replication : Perform triplicate measurements across independent experiments to account for batch-to-batch variability in synthesis .
Basic: What purification techniques are critical post-synthesis?
Methodological Answer:
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to maximize crystal yield and purity .
- Membrane filtration : Remove particulate impurities using 0.2 µm filters, especially for biological assays requiring sterile conditions .
- HPLC : Employ reverse-phase columns (C18) for high-purity isolation of polar intermediates .
Advanced: How can computational modeling predict the compound’s behavior in biological systems?
Methodological Answer:
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to prioritize in vitro testing .
- MD simulations : Analyze stability of ligand-protein complexes over nanosecond timescales to assess binding kinetics .
- ADMET prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity profiles before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
